molecular formula C12H23NO4 B14077771 N-Boc-N-(3-methylbutyl)glycine

N-Boc-N-(3-methylbutyl)glycine

Cat. No.: B14077771
M. Wt: 245.32 g/mol
InChI Key: KVNKHDHJEPPOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N-(3-methylbutyl)glycine is a specialty amino acid derivative where the alpha-amino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a standard tool in organic synthesis, known for its stability under basic conditions and its selective removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . This makes the compound a valuable building block for the controlled, step-wise synthesis of complex peptides, as it allows for the orthogonal protection of multiple functional groups. Compounds of this type are primarily used in pharmaceutical research and development for the construction of novel peptide-based structures. Incorporating a branched alkyl side chain, such as the 3-methylbutyl (isopentyl) group, can be crucial for modulating the properties of the resulting peptides, including their hydrophobicity, conformational flexibility, and interaction with biological targets. Researchers utilize such customized amino acids to develop peptide mimetics and investigate structure-activity relationships (SAR). Furthermore, the stability offered by the Boc group is essential for the synthesis of mixed α/β-peptides, which are of significant interest due to their enhanced stability against proteolytic degradation compared to natural α-peptides . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

2-[3-methylbutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C12H23NO4/c1-9(2)6-7-13(8-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15)

InChI Key

KVNKHDHJEPPOED-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of N Boc N 3 Methylbutyl Glycine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms, the chemical environment of specific nuclei, and the stereochemistry of the molecule.

Proton (1H) NMR Spectroscopy for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. In the case of N-Boc-N-(3-methylbutyl)glycine, the ¹H NMR spectrum exhibits characteristic signals corresponding to the various proton environments within the molecule. Due to hindered rotation around the carbamate (B1207046) C-N bond, it is common to observe a mixture of rotamers, which can lead to the appearance of two sets of signals for the protons near the Boc group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Boc (t-butyl)~1.45Singlet9H
Isoamyl CH₃~0.90Doublet6H
Isoamyl CH~1.70Multiplet1H
Isoamyl CH₂ (adjacent to CH)~1.40Multiplet2H
N-CH₂ (adjacent to isoamyl)~3.25Triplet2H
Glycine (B1666218) CH₂~3.95Singlet2H
COOH~10-12Broad Singlet1H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The singlet for the Boc group integrates to nine protons, confirming its presence. The signals for the 3-methylbutyl (isoamyl) group include a doublet for the two terminal methyl groups, a multiplet for the methine proton, and a multiplet for the adjacent methylene (B1212753) protons. The methylene group attached to the nitrogen and the glycine methylene group appear as a triplet and a singlet, respectively. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Boc C(CH₃)₃~28.4
Boc C (CH₃)₃~80.0
Isoamyl CH₃~22.5
Isoamyl C H~26.0
Isoamyl C H₂ (adjacent to CH)~38.5
N-C H₂ (adjacent to isoamyl)~48.0
Glycine C H₂~50.0
Carbamate C=O~156.0
Carboxylic Acid C=O~173.0

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The carbonyl carbons of the Boc protecting group and the carboxylic acid are readily identified by their characteristic downfield shifts. The quaternary carbon and the methyl carbons of the Boc group, as well as the distinct carbons of the 3-methylbutyl chain and the glycine moiety, all appear at their expected chemical shifts, providing a complete picture of the carbon framework.

Two-Dimensional (2D) NMR Techniques for Complex Structural Confirmation (e.g., COSY, HMQC, HMBC, NOESY)

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or where signal overlap occurs in 1D spectra, two-dimensional (2D) NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²J and ³J couplings). youtube.com For this compound, COSY would show correlations between the protons of the 3-methylbutyl group, for instance, between the CH proton and the adjacent CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. youtube.com Each cross-peak in an HSQC/HMQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances based on their corresponding proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the Boc protons to the quaternary carbon and the carbonyl carbon of the Boc group, and from the N-CH₂ protons to the carbons of the glycine and 3-methylbutyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is crucial for determining stereochemistry and confirming the spatial arrangement of different parts of the molecule, such as the proximity of the 3-methylbutyl group to the glycine backbone.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. youtube.com This precision allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₂H₂₃NO₄), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. youtube.com The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its confirmation. For this compound, common fragmentation pathways would include the loss of the Boc group (a loss of 100 amu) or cleavage at various points along the glycine and 3-methylbutyl backbone. The observed fragment ions can then be pieced together to confirm the connectivity of the molecule. For instance, in positive ion mode, a key fragmentation would be the loss of isobutylene (B52900) from the Boc group to give a prominent ion at [M+H-56]⁺.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful and readily available technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a characteristic spectrum or "fingerprint" of the molecule is obtained. For this compound, the IR spectrum provides clear evidence for the presence of its key structural components: the Boc-protecting group, the carboxylic acid moiety, and the alkyl backbone.

The N-Boc group exhibits several characteristic absorption bands. The carbonyl (C=O) stretching vibration of the carbamate is typically observed as a strong band in the region of 1720-1680 cm⁻¹. Additionally, the C-O stretching vibrations of the tert-butyl group within the Boc moiety usually appear as prominent bands in the 1370-1365 cm⁻¹ and 1250-1150 cm⁻¹ regions. The N-H stretching vibration of a secondary amine, if present and not fully substituted, would be expected around 3400-3300 cm⁻¹, though in this N,N-disubstituted amino acid, this band will be absent.

The carboxylic acid functional group also presents a distinct set of vibrational modes. A broad O-H stretching band is typically seen in the wide range of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretching of the carboxylic acid is another strong absorption, generally found around 1760-1690 cm⁻¹. The presence of both a carbamate and a carboxylic acid carbonyl may lead to overlapping or closely spaced bands in the spectrum.

The aliphatic C-H bonds of the 3-methylbutyl (isopentyl) group and the glycine backbone contribute to stretching and bending vibrations. The C-H stretching absorptions are typically observed in the 3000-2850 cm⁻¹ range. The presence of the isopropyl-like moiety at the end of the 3-methylbutyl chain may give rise to characteristic bending vibrations around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
AlkylC-H Stretch3000-2850Medium to Strong
Carbamate (Boc)C=O Stretch1720-1680Strong
Carboxylic AcidC=O Stretch1760-1690Strong
Alkyl (Isopropyl)C-H Bend1385-1380 & 1370-1365Medium
Carbamate (Boc)C-O Stretch1250-1150Strong

This table summarizes the expected key vibrational frequencies. The precise peak positions and intensities can be influenced by the molecular environment, such as solvent and solid-state packing effects.

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis

While spectroscopic methods identify the connectivity of atoms, X-ray crystallography provides the ultimate, unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique is unparalleled in its ability to elucidate the absolute stereochemistry and preferred conformation of a molecule, provided that a suitable single crystal can be grown.

For a chiral molecule like this compound (if prepared from a chiral precursor or resolved), X-ray crystallography can definitively establish the absolute configuration (R or S) at any stereocenters. The analysis of the diffraction pattern of X-rays passing through the crystal lattice allows for the calculation of the precise spatial coordinates of each atom, revealing bond lengths, bond angles, and torsion angles.

The conformation of the molecule, describing the rotation around single bonds, is also clearly defined. In the case of this compound, this would include the orientation of the bulky Boc-protecting group relative to the rest of the molecule, the conformation of the 3-methylbutyl side chain, and the torsional angles along the glycine backbone. These conformational details are crucial as they govern the molecule's shape and how it can interact with other molecules, such as enzyme active sites or receptors.

The data obtained from an X-ray crystallographic analysis are extensive. Key parameters include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the atomic coordinates for all non-hydrogen atoms. From these, a detailed picture of the molecular geometry can be constructed.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterExample ValueDescription
Chemical FormulaC₁₂H₂₃NO₄The elemental composition of the molecule.
Formula Weight245.32The mass of one mole of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
a (Å)10.123Unit cell dimension.
b (Å)8.456Unit cell dimension.
c (Å)15.789Unit cell dimension.
β (°)98.76Unit cell angle.
Volume (ų)1334.5The volume of the unit cell.
Z4The number of molecules per unit cell.
Density (calculated) (g/cm³)1.220The calculated density of the crystal.

This hypothetical table illustrates the type of primary data generated from an X-ray diffraction experiment. The subsequent refinement of the crystal structure would provide a complete list of atomic coordinates, from which all geometric parameters of the this compound molecule can be determined with high precision.

Chemical Transformations and Derivatizations of N Boc N 3 Methylbutyl Glycine

De-protection Strategies for the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to removal under specific, controlled acidic environments. nih.govtotal-synthesis.com Its removal is a critical step to liberate the secondary amine of N-(3-methylbutyl)glycine for subsequent reactions.

Acid-Labile Removal Mechanisms and Conditions (e.g., TFA, HCl)

The deprotection of the N-Boc group is most commonly achieved through acidolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are standard reagents for this transformation. nih.govtotal-synthesis.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which initiates its fragmentation. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the deprotected secondary amine. total-synthesis.comjkchemical.com The tert-butyl cation is typically scavenged by the counter-ion or other nucleophiles present in the reaction mixture to form isobutene. total-synthesis.com

This acid-lability forms the basis of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS), where the Nα-Boc group is removed with a moderate acid like TFA, while side-chain protecting groups and the resin linkage are cleaved with a much stronger acid, such as hydrogen fluoride (B91410) (HF). nih.gov While effective, prolonged or repeated exposure to TFA can sometimes lead to the degradation of sensitive peptide sequences or premature cleavage from the resin. researchgate.net

Table 1: Common Acidic Conditions for Boc Deprotection

Reagent Solvent Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (B109758) (DCM) 25-50% TFA in DCM, room temperature jkchemical.comnih.gov
Hydrochloric Acid (HCl) Dioxane, Ethyl Acetate, or Methanol 4M HCl in an organic solvent, room temperature nih.gov
Phosphoric Acid Aqueous solution Mild and selective for Boc groups over other acid-labile groups organic-chemistry.org
Lewis Acids (e.g., ZnBr₂) Dichloromethane (DCM) Can offer selectivity between different types of Boc-protected amines jkchemical.com

Orthogonal Deprotection Strategies in Multistep Syntheses (e.g., with Fmoc)

In complex, multistep syntheses, particularly in modern solid-phase peptide synthesis (SPPS), orthogonal protection schemes are essential. iris-biotech.deiris-biotech.de Orthogonality allows for the selective removal of one type of protecting group in the presence of others by using different chemical conditions. iris-biotech.de The most prevalent orthogonal strategy pairs the acid-labile Boc group with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govtotal-synthesis.com

This Fmoc/tBu strategy is the dominant approach in modern SPPS. nih.goviris-biotech.de In this scheme, the Nα-amino group is protected with Fmoc, which is stable to acids but is readily removed by treatment with a secondary amine base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). iris-biotech.detotal-synthesis.com Side-chain functional groups and the C-terminal carboxyl group are protected with acid-labile groups like tert-butyl (tBu), which are resistant to the basic conditions of Fmoc removal. nih.goviris-biotech.de

Therefore, if N-Boc-N-(3-methylbutyl)glycine were to be incorporated into a peptide being synthesized using an Fmoc-based strategy, its Boc group would serve as a permanent or side-chain protecting group. The Fmoc group of the main peptide chain would be repeatedly removed with piperidine for chain elongation. The Boc group on the N-(3-methylbutyl)glycine residue would remain intact until the final step, where it would be cleaved simultaneously with all other side-chain protecting groups and the resin linkage using a strong acid cocktail, commonly containing a high concentration of TFA. iris-biotech.deiris-biotech.de

Table 2: Comparison of Orthogonal Boc and Fmoc Protecting Groups

Protecting Group Chemical Name Cleavage Condition Mechanism Orthogonal To Reference
Boc tert-butoxycarbonyl Strong/Moderate Acid (e.g., TFA, HCl) Acidolysis, formation of a stable carbocation Fmoc (Base-Labile) total-synthesis.comnih.govtotal-synthesis.com
Fmoc 9-fluorenylmethoxycarbonyl Base (e.g., 20% Piperidine in DMF) β-elimination (E1cB mechanism) Boc (Acid-Labile) nih.goviris-biotech.detotal-synthesis.com

Formation of Amide Bonds and Peptide Linkages

The carboxylic acid functional group of this compound is the site for forming amide bonds, a fundamental reaction in the synthesis of peptides, peptoids, and other amide-containing molecules. This process requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine.

Coupling Reagents and Their Mechanistic Implications (e.g., DCC, EDC, HOBt, PyBOP)

A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. peptide.comnih.gov These reagents convert the carboxylic acid into a more reactive species.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are classic activators. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine component to form the amide bond. A significant drawback of DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is poorly soluble and can complicate purification in solution-phase synthesis. peptide.com EDC is often preferred as its corresponding urea (B33335) byproduct is water-soluble, allowing for easy removal via aqueous workup. peptide.com

Additives to Suppress Racemization : To mitigate the risk of racemization, especially when coupling chiral amino acids, carbodiimide (B86325) reactions are almost always performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. This HOBt-ester then reacts cleanly with the amine. peptide.com

Phosphonium and Uronium/Aminium Salts : Reagents such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are highly efficient coupling agents. peptide.com They react with the carboxylate to form an activated species (often a HOBt or HOAt ester in situ) that rapidly acylates the amine. These reagents are particularly effective for sterically hindered couplings and are widely used in automated SPPS due to their high reactivity and the soluble nature of their byproducts. nih.govpeptide.com

Table 3: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example(s) Abbreviation Key Features Reference
Carbodiimides N,N'-Dicyclohexylcarbodiimide DCC Inexpensive; insoluble urea byproduct complicates solution-phase purification. nih.govpeptide.com
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide EDC Water-soluble urea byproduct allows for easy removal. peptide.com
Benzotriazole Additives 1-Hydroxybenzotriazole HOBt Used with carbodiimides to suppress racemization by forming active esters. peptide.com
Phosphonium Salts (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP Highly efficient, especially for hindered couplings; forms an active ester. peptide.com
Aminium/Uronium Salts O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU Very efficient with low racemization when HOBt is present. peptide.com

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is a suitable building block for SPPS, particularly for the synthesis of peptoids (N-substituted glycine (B1666218) oligomers). researchgate.net In a typical Boc-based SPPS cycle, the process would involve:

Coupling: The carboxylic acid of this compound is activated with a coupling reagent (e.g., DCC/HOBt) and reacted with the free amine of a peptide chain anchored to a solid support resin. nih.gov

Washing: Excess reagents and soluble byproducts are removed by washing the resin.

Deprotection: The newly introduced Boc group is removed with an acid solution (e.g., TFA in DCM) to expose the secondary amine. nih.gov

Neutralization & Washing: The resin is neutralized with a base (e.g., DIPEA) and washed to prepare for the next coupling cycle.

This cycle is repeated to build the desired oligomer sequence. nih.gov The N-isobutyl side chain of the glycine derivative can impart specific conformational properties or increase the lipophilicity of the final peptide or peptoid, potentially enhancing its proteolytic stability or membrane permeability. smolecule.com

Solution-Phase Coupling Techniques

While SPPS is dominant for many applications, solution-phase (or liquid-phase) peptide synthesis remains a valuable strategy, especially for large-scale production or the synthesis of shorter peptide fragments. google.comsci-hub.se In this approach, this compound and its coupling partner are dissolved in an appropriate organic solvent (e.g., DMF, DCM, or ethyl acetate). google.comdokumen.pub

The same coupling reagents used in SPPS (EDC, HOBt, etc.) are employed. dokumen.pub A key difference lies in the purification after each step. Instead of simple washing as with a solid support, solution-phase synthesis requires purification techniques like extraction, precipitation, or chromatography to isolate the desired protected peptide fragment before proceeding to the next deprotection and coupling step. sci-hub.sedokumen.pub For instance, if DCC is used, the insoluble DCU byproduct is simply filtered off, whereas if the water-soluble EDC is used, the byproducts are removed by an aqueous wash. peptide.comdokumen.pub

Table 4: List of Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound -
Trifluoroacetic Acid TFA
Hydrochloric Acid HCl
Hydrogen Fluoride HF
9-fluorenylmethoxycarbonyl Fmoc
N,N'-dicyclohexylcarbodiimide DCC
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride EDC, EDCI
1-hydroxybenzotriazole HOBt
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate PyBOP
(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
N,N-dimethylformamide DMF
Dichloromethane DCM
N,N'-Diisopropylethylamine DIPEA, Hünig's base

Functionalization of the N-Alkyl Side Chain (3-methylbutyl group)

Modifying the saturated 3-methylbutyl side chain presents a significant synthetic challenge due to the presence of unactivated C(sp³)–H bonds. However, modern synthetic methods offer potential pathways for its selective functionalization.

Selective modification of the iso-pentyl group requires advanced techniques that can differentiate between the various C-H bonds. The terminal isopropyl group offers a potential site for regioselective reactions.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C(sp³)–H functionalization. researchgate.net By generating a radical on the amino acid substrate, it is possible to engage in coupling reactions. For an N-alkyl glycine derivative, radical abstraction could potentially occur on the N-alkyl chain, followed by reaction with a suitable coupling partner. mdpi.com This strategy could enable the installation of new C-C or C-heteroatom bonds.

Enzymatic Reactions: Biocatalysis using specific enzymes, such as cytochrome P450 monooxygenases, can achieve highly regio- and stereoselective hydroxylation of unactivated C-H bonds. While specific enzymes for this compound are not documented, the principle of using engineered enzymes for late-stage C-H functionalization is well-established and could be applied to generate hydroxylated derivatives of the 3-methylbutyl side chain.

The strategic functionalization of the 3-methylbutyl side chain allows for the introduction of a wide range of chemical functionalities, significantly expanding the molecular diversity of the scaffold.

Alkylation and Arylation: Through radical-mediated C-H activation, it is conceivable to introduce new alkyl or aryl groups. For example, a photoredox-generated radical on the 3-methylbutyl chain could be trapped by electron-deficient olefins (Michael acceptors) or coupled with aryl halides via dual catalytic cycles. mdpi.comrsc.org

Introduction of Heteroatoms: Halogenation at specific positions could be achieved using radical halogenating agents under photochemical conditions. Subsequent nucleophilic substitution of the resulting alkyl halide would provide access to a variety of other functional groups, including azides, thiols, and cyanides. C-H amination or hydroxylation reactions, potentially mediated by transition metal catalysts, could directly install nitrogen or oxygen functionalities. acs.org

Table 3: Potential Methods for Side Chain Functionalization

Method Potential Reagents/Catalysts Functionality Introduced
Photoredox C-H Alkylation Ir or Ru photocatalyst, Alkyl Bromide New Alkyl Group mdpi.com
Photoredox C-H Arylation Ir or Ru photocatalyst, Aryl Diazonium Salt Aryl Group
Radical Halogenation N-Bromosuccinimide (NBS), Light Bromine Atom
Enzymatic Hydroxylation Cytochrome P450 Enzyme Hydroxyl Group

Applications of N Boc N 3 Methylbutyl Glycine As a Chemical Scaffold and Building Block

Integration into Peptide and Peptidomimetic Architectures

The modification of peptide backbones is a cornerstone of medicinal chemistry, aiming to create molecules, known as peptidomimetics, with improved stability, bioavailability, and receptor affinity. N-alkylated amino acids are crucial in this field, and N-Boc-N-(3-methylbutyl)glycine serves as a key precursor for these structures.

Design and Synthesis of N-Alkylglycine-Containing Peptidomimetics

Peptoids, or oligomers of N-substituted glycines, are a major class of peptidomimetics that mimic the structure of peptides but feature side chains attached to the backbone nitrogen atom instead of the alpha-carbon. mdpi.com This modification grants them significant resistance to proteolytic degradation. mdpi.com The synthesis of these N-alkylglycine-containing peptidomimetics is often achieved through a "submonomer" approach on a solid support. mdpi.com This method typically involves the sequential addition of two key components: a haloacetic acid (like bromoacetic acid) and a primary amine, to build the peptoid residue by residue on a resin. mdpi.com

This compound and its analogs fit into this synthetic strategy as pre-formed building blocks (the "monomer method"), which can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.com The Boc group provides stable protection for the nitrogen atom, which can be removed under specific conditions to allow for chain elongation.

A summary of common methods for peptidomimetic synthesis is provided below:

Synthesis Method Description Key Features
Submonomer Approach Stepwise addition of a haloacetic acid and a primary amine to the solid support. Creates the N-alkylglycine residue in situ; allows for high diversity from simple starting materials. mdpi.comnih.gov
Monomer Approach Uses pre-synthesized, N-protected N-alkylglycine units for coupling. Provides better control over residue incorporation; suitable for building blocks like this compound. mdpi.com

Influence of N-Alkylation on Conformational Preferences and Molecular Recognition in Peptidomimetics

Altering the peptide backbone by substituting the amide nitrogen has a profound effect on the molecule's three-dimensional structure. nih.gov N-alkylation, such as the introduction of the 3-methylbutyl group, eliminates the amide proton's ability to act as a hydrogen bond donor, which disrupts the formation of traditional secondary structures like alpha-helices and beta-sheets. uminho.pt

This disruption, however, is a powerful tool for rational drug design. By removing the constraints of native hydrogen bonding networks, N-alkylation can:

Induce Specific Conformations: The steric bulk of the alkyl group can favor certain dihedral angles (φ and ψ), leading to more constrained and predictable conformations. wjarr.com This is critical for locking a molecule into a bioactive shape that fits a specific biological target. uminho.pt

Enhance Helical Stability: In some contexts, such as in polyproline type II (PPII) helices, N-alkylation can actually enhance the stability of the helical fold. researchgate.netnih.gov

The ability to finely tune conformational preferences is essential for optimizing molecular recognition, where the shape and flexibility of a peptidomimetic determine its binding affinity and specificity to receptors or enzymes. uminho.ptwjarr.com

Role in Complex Natural Product Synthesis

While direct evidence of this compound being used in the total synthesis of a complex natural product is not prevalent in the reviewed literature, its structural motifs are relevant. The synthesis of structurally complex natural products and their analogs is a driving force in medicinal chemistry, often providing compounds with potent biological activities. nih.gov Boc-protected amino acids are fundamental starting materials in many such synthetic campaigns. rsc.orgrsc.org The strategic use of non-standard building blocks allows chemists to create analogs with improved properties that are not accessible from the natural source.

Utilization in the Synthesis of Non-Natural Amino Acids and Analogs

This compound is not only a component of larger molecules but also a valuable starting point for creating other novel, non-natural amino acids. The alkylation of glycine (B1666218) is a fundamental method for producing unnatural amino acids (UAAs). nih.gov General methods, such as reacting an N-protected glycine cation equivalent with an organic halide, provide a route to a wide array of α-substituted amino acids. google.com

Furthermore, N-Boc protected amino acids can be transformed into more complex structures. For instance, synthetic routes have been developed to convert N-Boc-α-amino acids into N-Boc-β3-amino acid esters, demonstrating a method for amino acid homologation. rsc.org This process creates β-amino acids, which are important components of many biologically active compounds and foldamers. The stability and reactivity of the Boc-protected glycine scaffold make it an ideal platform for these multistep transformations. nih.gov

Application in the Construction of Macrocyclic Structures and Foldamers

Restricting the conformational freedom of a peptide is a proven strategy to enhance its biological activity and stability. Macrocyclization, the process of linking the ends of a peptide chain or connecting side chains, is a powerful method to achieve this. N-alkylated amino acids like this compound are valuable components in the design of macrocycles and foldamers—synthetic oligomers that adopt specific, folded conformations. rsc.org

The incorporation of N-alkylated residues influences the backbone's propensity to adopt a folded structure, making macrocyclization more efficient in some cases. researchgate.net The steric properties of the N-alkyl group can pre-organize the linear precursor into a conformation that is favorable for ring closure. researchgate.net Furthermore, the 3-methylbutyl group itself has been featured in protecting groups, such as the Dmab ester, which are specifically designed for use in the synthesis of complex macrocyclic bis-peptides. google.com

Peptoids containing N-alkylated glycine residues are known to form stable cyclic structures, which can serve as rigid scaffolds for presenting functional groups in a precise three-dimensional arrangement. researchgate.netnih.gov This has led to their use in creating multivalent architectures and enhancing pharmacological profiles. researchgate.net

Contributions to Synthetic Methodologies for Nitrogen-Containing Heterocycles (e.g., Benzothiazoles)

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core of countless pharmaceuticals. openmedicinalchemistryjournal.com Amino acids and their derivatives are versatile starting materials for synthesizing these ring systems. While a direct, ring-forming reaction using this compound to create a benzothiazole (B30560) is not explicitly detailed, its role as a building block in precursors is established.

For example, a precursor containing an N-(3-methylbutyl) group was utilized in a multi-step synthesis involving complex heterocyclic sulfonamides. Additionally, N-Boc protected amino acids are widely used as scaffolds to introduce functionality into molecules that will later undergo cyclization to form various heterocycles. rug.nl For instance, N-Boc protected amino acids serve as precursors for pyrazoles and triazoles. mdpi.commdpi.com The synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) often employs amino acid derivatives to link peptide fragments or attach other functional moieties. mdpi.com The this compound unit can serve as a stable, modifiable handle to which the necessary reactive groups (e.g., an azide (B81097) or alkyne) can be attached for subsequent heterocycle formation.

Mechanistic and Theoretical Studies Pertaining to N Boc N 3 Methylbutyl Glycine Transformations

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides powerful tools for elucidating the complex reaction pathways of molecules like N-Boc-N-(3-methylbutyl)glycine. While specific computational studies on this exact molecule are not extensively documented in publicly available literature, valuable insights can be drawn from research on analogous N-Boc-protected amino acids and secondary amines. These studies help in understanding potential conformational behaviors and transition states in reactions involving the N-(3-methylbutyl)glycine scaffold.

Density Functional Theory (DFT) Calculations for Transition State Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, making it highly suitable for analyzing reaction mechanisms and transition states. For transformations involving this compound, such as deprotection or alkylation, DFT calculations can model the energy changes along the reaction coordinate.

Studies on similar systems, for instance, the deprotection of N-Boc groups, have utilized DFT to understand the mechanism. acs.org For example, in the acid-catalyzed deprotection of N-Boc amines, a second-order dependence on the acid concentration has been rationalized mechanistically. researchgate.net This is thought to involve a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated tert-butyl carbamate (B1207046). researchgate.net DFT calculations can help to locate the transition state for this fragmentation and determine the associated energy barrier.

Furthermore, DFT has been employed to study the selective deprotection of N-Boc groups in the presence of other protecting groups. rsc.org These calculations can rationalize the observed selectivity by comparing the activation energies for the deprotection of different N-Boc protected amines. rsc.org For instance, a strong correlation has been found between the electrophilicity of the N-Boc carbonyl group and the reaction rate of thermolytic deprotection, a parameter that can be accurately calculated using DFT. acs.org Preliminary DFT calculations have also suggested the involvement of a Boc-group transfer in certain reaction mechanisms. rsc.org

Molecular Dynamics Simulations of Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide a detailed picture of its conformational landscape. The tert-butoxycarbonyl (Boc) group and the 3-methylbutyl side chain both contribute to the molecule's conformational flexibility.

MD simulations, in conjunction with experimental techniques like NMR, have also been used to study the binding of N-Boc-protected amino acid esters within self-assembled capsules. nih.gov These simulations help in understanding how the guest molecules adapt their conformations to fit within the host cavity. nih.gov The Automated Topology Builder (ATB) and Repository provides tools and topologies that can facilitate the development of molecular force fields for MD simulations of molecules like N-Boc-glycine. uq.edu.au

Reaction Kinetics and Thermodynamic Analyses of Transformations

The rates and equilibria of chemical reactions involving this compound are governed by kinetic and thermodynamic principles. Key transformations for this compound include the cleavage (deprotection) of the Boc group and alkylation reactions.

Kinetic studies on the acid-catalyzed deprotection of Boc-protected secondary amines have shown that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.net This suggests a mechanism where two acid molecules are involved in the rate-determining step. In contrast, deprotection with trifluoroacetic acid showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a more complex mechanism. researchgate.net The removal of the Boc group can liberate carbon dioxide and a reactive tert-butyl cation, which can then undergo further reactions. researchgate.net

Thermolytic deprotection of N-Boc amines, which occurs by heating without a catalyst, has also been investigated. acsgcipr.org This process is thought to proceed through fragmentation to the amine via a carbamic acid intermediate, releasing isobutylene (B52900) and carbon dioxide. acsgcipr.org The reaction rates are temperature-dependent, with higher temperatures leading to faster deprotection, though this can also lead to side reactions like racemization. acsgcipr.org Studies have shown that the efficiency of thermal deprotection is influenced by the solvent and the structure of the amine. acs.org For instance, deprotection of secondary N-Boc amines is generally more efficient than that of primary N-Boc amines. acs.org

The table below summarizes kinetic data for the thermal deprotection of various N-Boc amines, which can provide an estimate for the behavior of this compound.

N-Boc Amine DerivativeSolventTemperature (°C)Residence Time (min)Conversion (%)
N-Boc phenethylamineTFE2403044
N-Boc methyl-phenethylamineTFE1506035
N-Boc anilineTFE2403093
N-Boc indoleTFE1506098

Data sourced from studies on thermal deprotection in continuous flow. acs.org

Stereochemical Control Mechanisms in Asymmetric Syntheses

The synthesis of N-substituted amino acids like this compound often requires careful control of stereochemistry, especially when a chiral center is present. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of the target molecule.

One common strategy for achieving stereocontrol is the use of chiral auxiliaries. In the alkylation of glycine (B1666218) derivatives, a chiral auxiliary can be attached to the molecule to direct the approach of the incoming electrophile to one face of the enolate, leading to a preferred stereoisomer. nih.gov The diastereoselectivity of such alkylation reactions can be dependent on the N-protecting group and the alkylating agent. nih.gov For instance, in the alkylation of N-Boc proline derivatives, retention of configuration was observed with allylic halides, while inversion was favored with benzylic halides. nih.gov

Phase-transfer catalysis is another powerful method for the asymmetric alkylation of glycine derivatives. acs.org Chiral phase-transfer catalysts, such as quaternary ammonium (B1175870) salts derived from Cinchona alkaloids, can create a chiral environment around the enolate, leading to high enantioselectivity in the alkylation reaction. researchgate.net This method has been successfully applied to the synthesis of various α-amino acids. acs.orgresearchgate.net

Dynamic kinetic resolution (DKR) is a particularly efficient strategy that can theoretically convert a racemic starting material into a single stereoisomer in 100% yield. researchgate.net This process combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. researchgate.net Biocatalytic DKR has been employed for the asymmetric synthesis of N-alkyl amino acids. researchgate.net

The table below outlines different approaches to stereochemical control in the synthesis of amino acid derivatives.

MethodPrincipleKey Features
Chiral Auxiliaries A chiral molecule is temporarily incorporated to guide the stereochemical outcome of a reaction.The auxiliary is typically recovered and can be reused. The stereoselectivity depends on the auxiliary and reaction conditions. nih.gov
Chiral Catalysts A small amount of a chiral catalyst is used to create a chiral environment for the reaction.High catalytic turnover is possible. A wide range of chiral catalysts have been developed. acs.org
Dynamic Kinetic Resolution Combines kinetic resolution with in situ racemization of the unwanted enantiomer.Can achieve yields greater than the 50% limit of classical resolution. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for N-Boc-N-(3-methylbutyl)glycine

One promising approach is the direct N-alkylation of unprotected amino acids with alcohols, which is considered a sustainable catalytic method. This "borrowing hydrogen" strategy proceeds through a sequence of dehydrogenation of the alcohol, reductive amination of the amino acid, and regeneration of the catalyst. This method avoids the use of hazardous alkylating agents and often utilizes renewable starting materials.

Another avenue for sustainable synthesis is the use of flow chemistry. nih.govunimib.it Continuous flow processes offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. nih.govunimib.it The synthesis of N-Boc protected amino acids has been successfully demonstrated in flow reactors, often leading to higher purity products in shorter reaction times. nih.gov

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct N-alkylation with alcoholsUtilizes renewable starting materials, avoids hazardous reagents.Development of robust and selective catalysts.
Flow ChemistryImproved reaction control, safety, and scalability. nih.govunimib.itOptimization of reactor design and reaction conditions for continuous production. nih.gov
One-Pot Tandem ReactionsReduced number of steps, less waste, improved efficiency. nih.govExploration of compatible catalyst and solvent systems for sequential reactions.

Exploration of New Derivatization Chemistries and Functionalization Strategies

The functional group handles present in this compound—the carboxylic acid and the protected amine—offer numerous possibilities for derivatization. Future research will likely explore novel ways to modify this scaffold to create a diverse range of molecules with unique properties.

One area of interest is the late-stage functionalization of the α-C-H bond of the glycine (B1666218) backbone. Recent advances in photoredox catalysis have enabled the direct alkylation and arylation of glycine derivatives under mild conditions. glycoforum.gr.jprsc.org This allows for the introduction of additional side chains, creating complex, non-natural amino acid structures.

The carboxylic acid moiety can be derivatized to form amides, esters, and other functional groups. This is particularly relevant for the incorporation of this compound into peptides or peptidomimetics. The development of efficient coupling reagents and methodologies that can overcome the steric hindrance of the N-alkyl group will be crucial. researchgate.net

Furthermore, the Boc protecting group itself can be selectively removed under acidic conditions, revealing the secondary amine. This amine can then be further functionalized through acylation, alkylation, or sulfonylation, leading to a wide array of new compounds. The development of orthogonal protection strategies will be key to selectively modifying different parts of the molecule.

Derivatization SitePotential ModificationsResearch Focus
α-C-H bondAlkylation, ArylationDevelopment of selective and efficient catalytic systems (e.g., photoredox catalysis). glycoforum.gr.jprsc.org
Carboxylic AcidAmide bond formation, EsterificationOvercoming steric hindrance in coupling reactions, development of novel coupling agents. researchgate.net
N-Boc GroupDeprotection and subsequent N-functionalizationOrthogonal protection strategies for selective modification.

Advanced Applications in Supramolecular Chemistry and Materials Science

The self-assembly properties of amino acid derivatives make them attractive building blocks for the creation of novel supramolecular structures and functional materials. The amphiphilic nature of this compound, with its hydrophobic 3-methylbutyl and Boc groups and its hydrophilic carboxylic acid, suggests its potential for self-assembly in various solvents.

Future research could investigate the self-assembly of this compound into well-defined nanostructures such as nanotubes, nanofibers, or vesicles. These structures could find applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanomaterials. For instance, Boc-diphenylalanine is known to self-assemble into nanotubes with strong piezoelectric properties. novalix.com

The incorporation of this compound into polymers could also lead to new materials with tailored properties. N-alkylated glycines are precursors to polypeptoids, a class of bioinspired polymers with tunable properties and resistance to proteolytic degradation. nih.gov The 3-methylbutyl side chain could influence the solubility, thermal properties, and self-assembly behavior of these polymers.

Application AreaPotential Role of this compoundResearch Focus
Supramolecular GelsGelator for the formation of soft materials.Investigation of gelation properties in different solvents and in response to stimuli.
Nanostructure FormationBuilding block for self-assembled nanotubes, nanofibers, or vesicles. novalix.comCharacterization of self-assembled structures and their potential applications. novalix.com
Polymer ChemistryMonomer for the synthesis of functional polypeptoids. nih.govStudy of the influence of the N-alkyl group on polymer properties and self-assembly. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The development of new drugs and functional materials increasingly relies on high-throughput synthesis and screening of large compound libraries. The structure of this compound makes it an ideal candidate for inclusion in such libraries, particularly those focused on peptidomimetics and other bioactive molecules.

Future research will likely involve the development of automated, parallel synthesis methods for generating libraries of N-alkylglycine derivatives. nih.govewha.ac.kr These methods, often performed on solid-phase supports, allow for the rapid creation of a large number of compounds with diverse side chains. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the iterative steps in the synthesis of N-alkylglycine oligomers. nih.gov

Once synthesized, these libraries can be screened for a variety of biological activities or material properties. High-throughput screening techniques can identify "hit" compounds that can then be further optimized. The integration of high-throughput synthesis with advanced screening platforms will be essential for unlocking the full potential of this compound and its derivatives. ewha.ac.krugr.es

MethodologyApplication to this compoundKey Research Focus
High-Throughput SynthesisGeneration of libraries of N-alkylglycine derivatives with varied side chains. nih.govewha.ac.krDevelopment of efficient and automated parallel synthesis protocols. nih.govewha.ac.kr
Combinatorial ChemistryCreation of diverse molecular libraries based on the N-alkylglycine scaffold. nih.govDesign of libraries with optimal chemical diversity for screening. nih.gov
High-Throughput ScreeningIdentification of bioactive compounds or materials with desired properties.Development of sensitive and reliable assays for rapid screening.

Bioinspired Synthetic Approaches and Chemoenzymatic Transformations

Nature provides a vast inspiration for the development of novel and efficient chemical transformations. Bioinspired and chemoenzymatic approaches to the synthesis of this compound and its derivatives represent a promising frontier in green chemistry.

Enzymes, with their high selectivity and ability to operate under mild conditions, are attractive catalysts for the synthesis of non-natural amino acids. nih.govnih.gov Future research could focus on identifying or engineering enzymes that can catalyze the N-alkylation of glycine with 3-methylbutanol or a related precursor. Reductive aminases, for example, are a class of enzymes that could potentially be harnessed for this purpose.

Chemoenzymatic synthesis, which combines the best of chemical and enzymatic transformations, offers a powerful strategy for the production of complex molecules. unimib.itnih.govbeilstein-journals.org For example, an enzymatic resolution step could be used to produce enantiomerically pure N-(3-methylbutyl)glycine, which could then be protected with a Boc group using a chemical method. The use of enzymes for the synthesis of unnatural amino acids is a rapidly growing field. nih.gov

ApproachApplication to this compoundResearch Focus
BiocatalysisEnzymatic N-alkylation of glycine.Discovery and engineering of enzymes with desired activity and substrate specificity.
Chemoenzymatic SynthesisCombination of enzymatic and chemical steps for efficient and selective synthesis. unimib.itnih.govbeilstein-journals.orgDevelopment of integrated chemoenzymatic cascades. nih.govbeilstein-journals.org
Bioinspired CatalysisUse of synthetic catalysts that mimic the function of enzymes.Design and synthesis of novel bioinspired catalysts for N-alkylation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.